

Bay 2416964: A Deep Dive into its Aryl Hydrocarbon Receptor Signaling Pathway

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Compound of Interest

Compound Name: Bay 2416964

Cat. No.: B2698469

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For Researchers, Scientists, and Drug Development Professionals

Bay 2416964 is an orally available, potent, and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2] This technical guide delineates the signaling pathway of **Bay 2416964**, summarizing key quantitative data, experimental protocols, and visualizing the underlying mechanisms. Emerging as a promising agent in cancer immunotherapy, **Bay 2416964** targets a critical hub in tumor immune evasion.[3]

Core Mechanism of Action: AhR Antagonism

The primary mechanism of action of **Bay 2416964** is the competitive antagonism of the Aryl Hydrocarbon Receptor.[4] AhR is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses.[5] In the tumor microenvironment, the metabolism of tryptophan by enzymes such as indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) leads to the production of kynurenine (KYN). Kynurenine and its metabolites, such as kynurenic acid (KA), act as endogenous ligands for AhR.

Upon ligand binding in the cytoplasm, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter regions of target genes, upregulating their expression. Key target genes include cytochrome P450 enzymes like CYP1A1 and the AhR repressor (AhRR), which creates a negative feedback loop. The activation of the AhR signaling pathway by tumor-derived metabolites leads to a broad suppression of the anti-tumor immune response. This includes inhibiting the function of dendritic cells (DCs), promoting the differentiation of

regulatory T cells (Tregs), and suppressing the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.

Bay 2416964 directly binds to AhR, preventing the binding of endogenous ligands like kynurenine. This blockade inhibits the nuclear translocation of AhR and the subsequent transcription of its target genes. By antagonizing AhR, **Bay 2416964** effectively reverses the immunosuppressive effects mediated by the kynurenine pathway. This leads to the restoration of immune cell function, including enhanced activity of antigen-presenting cells and T cells, and a reduction in immunosuppressive myeloid cells. The ultimate outcome is a shift towards a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity.

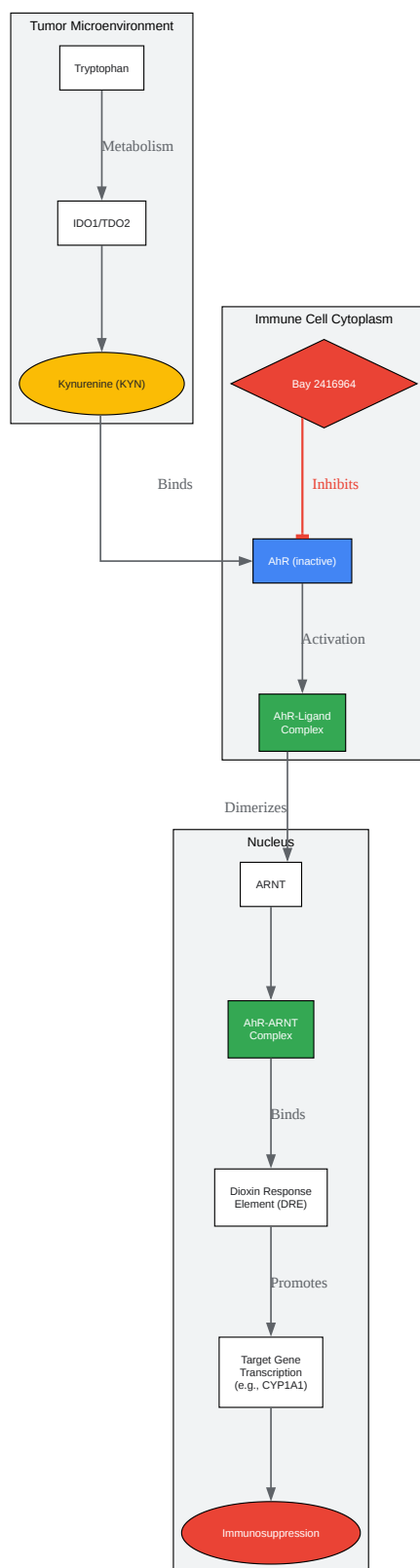
Quantitative Data Summary

The following tables summarize the key quantitative data for **Bay 2416964** from preclinical studies.

Parameter	Cell Line/System	Value	Reference
IC50 (AhR Antagonism)	Cell-free assay	341 nM	
Human monocytic U937 cells (CYP1A1 expression)	4.30 nM		
Human monocytic U937 cells (KA-induced CYP1A1 expression)	21 nM		
Mouse splenocytes (KA-induced CYP1A1 expression)	18 nM		
U87 cells	22 nM		

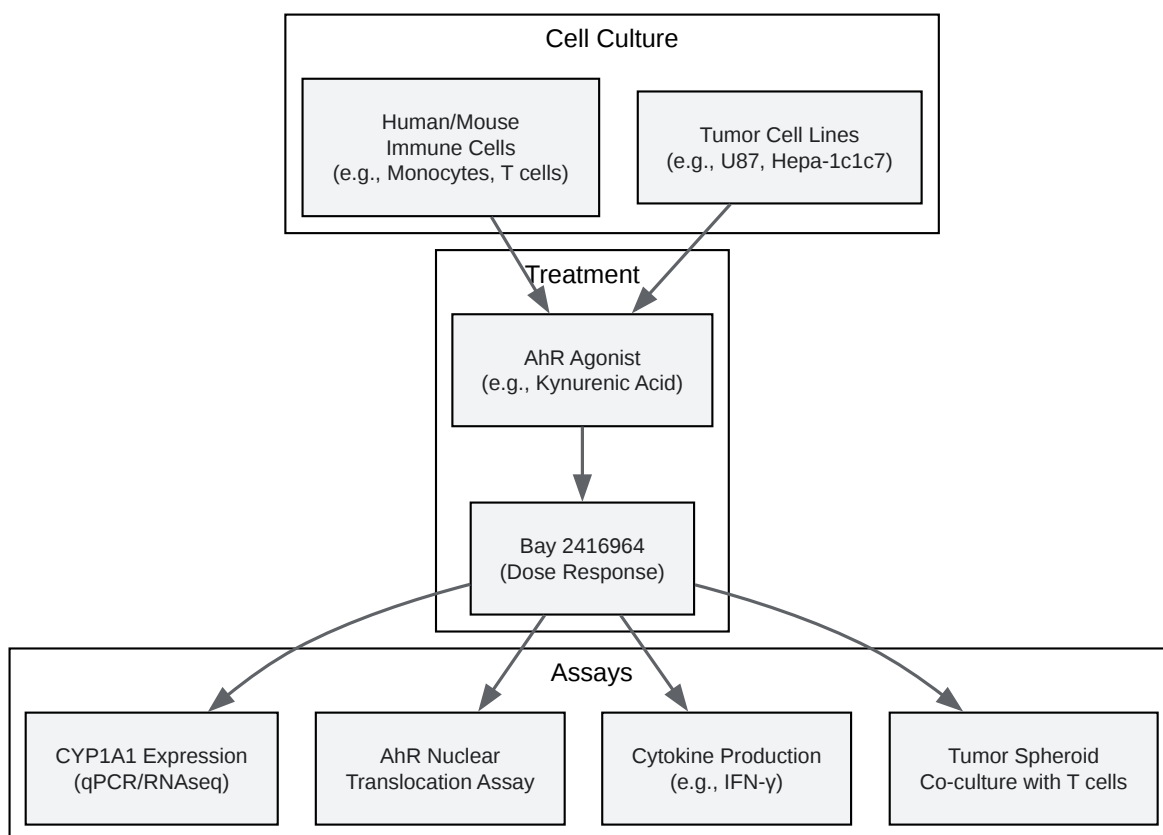
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.



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Bay 2416964 Signaling Pathway

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In Vitro Experimental Workflow

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **Bay 2416964**.

CYP1A1 Expression Assay in Human Monocytic U937 Cells

- Objective: To determine the potency of **Bay 2416964** in inhibiting AhR-mediated gene expression.
- Cell Line: Human monocytic U937 cells.
- Methodology:
 - Cells are cultured in tryptophan-free RPMI medium supplemented with 1% FCS and 2mM Glutamine.
 - Cells are stimulated with 150 μ M kynurenic acid to induce AhR activation.
 - Increasing concentrations of **Bay 2416964** (typically ranging from pM to μ M) are added to the cell cultures in duplicates.
 - The cells are incubated for 20 hours.
 - Following incubation, total RNA is isolated from the cells.
 - The expression level of CYP1A1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
 - The IC₅₀ value is calculated by plotting the percentage of inhibition of CYP1A1 expression against the concentration of **Bay 2416964**.

In Vivo Antitumor Efficacy in Syngeneic Mouse Model

- Objective: To evaluate the in vivo anti-tumor activity of **Bay 2416964**.
- Animal Model: C57BL/6 mice bearing B16F10-OVA melanoma tumors.
- Methodology:
 - B16F10-OVA cells are implanted subcutaneously into the mice.

- Once tumors are established, mice are randomized into treatment and vehicle control groups.
- **Bay 2416964** is administered orally at a dose of 30 mg/kg once daily for a specified duration (e.g., seven days).
- Tumor volume is measured regularly throughout the study.
- At the end of the study, tumors are excised for analysis.
- Tumor-infiltrating immune cells are analyzed by flow cytometry to quantify populations such as CD8+ T cells, NK cells, GR1+ myeloid cells, and CD206+ M2 macrophages.
- Bodyweight of the animals is monitored to assess tolerability.

T-cell Mediated Tumor Spheroid Killing Assay

- Objective: To assess the ability of **Bay 2416964** to enhance antigen-specific cytotoxic T-cell responses against tumors.
- Methodology:
 - Tumor spheroids are generated from a human cancer cell line (e.g., COLO-800 melanoma).
 - The tumor spheroids are co-cultured with tumor antigen-specific T cells (e.g., MART-1 T cells).
 - The co-cultures are treated with different concentrations of **Bay 2416964**.
 - The viability of the tumor spheroids is monitored over time using imaging or other cell viability assays.
 - The extent of T-cell-mediated killing is quantified and compared between treated and untreated groups.

Clinical Development

A first-in-human, Phase I clinical trial (NCT04069026) has evaluated the safety, pharmacokinetics, and anti-tumor activity of **Bay 2416964** in patients with advanced solid tumors. The study included a dose-escalation phase followed by expansion cohorts in non-small-cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). As of November 2022, 72 patients had been treated. The drug was generally well-tolerated, with the most common drug-related treatment-emergent adverse events being nausea and fatigue, mostly of grade 1 or 2. Of 67 evaluable patients, 32.8% achieved stable disease. While the monotherapy response rates were modest, the safety profile and evidence of target engagement support further investigation of **Bay 2416964** in combination with other therapies, such as immune checkpoint inhibitors.

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